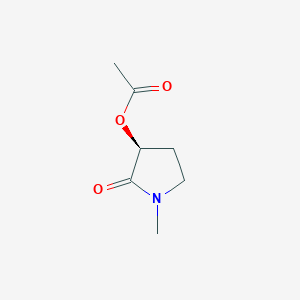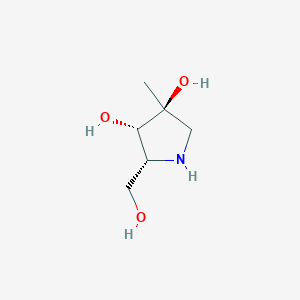![molecular formula C21H36O4Si B12872393 (3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound with a unique structure It is characterized by a cyclopenta[b]furan ring system, which is a fused bicyclic structure containing both a furan and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, including the formation of the cyclopenta[b]furan ring system, the introduction of the enone moiety, and the protection of hydroxyl groups with triethylsilyl groups. Common synthetic routes may include:
Formation of the Cyclopenta[b]furan Ring System: This can be achieved through cyclization reactions involving suitable precursors, such as diketones or keto esters.
Introduction of the Enone Moiety: This step often involves aldol condensation reactions, where an aldehyde or ketone reacts with an enolate to form the enone.
Protection with Triethylsilyl Groups: The hydroxyl groups are protected using triethylsilyl chloride in the presence of a base, such as imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The enone can be reduced to the corresponding alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the development of novel materials and catalysts due to its unique reactivity and structural features.
Mechanism of Action
The mechanism of action of (3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone moiety can act as an electrophile, reacting with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme activity. The triethylsilyl ether group can be hydrolyzed under physiological conditions, releasing the active hydroxyl group, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one: A simpler analog without the enone and triethylsilyl groups.
(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one: A structurally related compound with a different ring system.
Uniqueness
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one is unique due to its combination of a cyclopenta[b]furan ring system, an enone moiety, and a triethylsilyl ether group
Properties
Molecular Formula |
C21H36O4Si |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(E)-3-oxooct-1-enyl]-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C21H36O4Si/c1-5-9-10-11-16(22)12-13-17-18-14-21(23)24-19(18)15-20(17)25-26(6-2,7-3)8-4/h12-13,17-20H,5-11,14-15H2,1-4H3/b13-12+/t17-,18-,19+,20-/m1/s1 |
InChI Key |
IFZGPOUCFUMKSS-HULACZBMSA-N |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O[Si](CC)(CC)CC |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)

![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
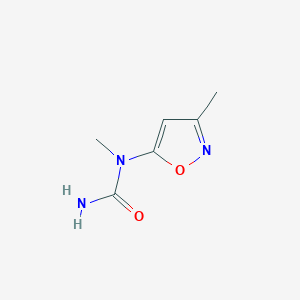
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)



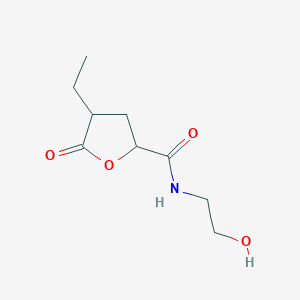
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)
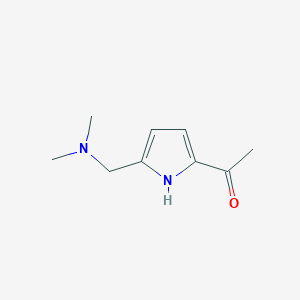
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
